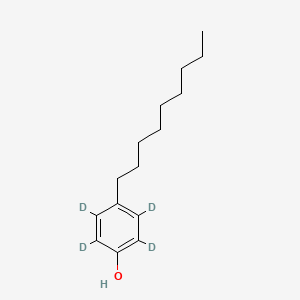![molecular formula C36H49ClNPPd B1429402 Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) CAS No. 1375477-29-4](/img/structure/B1429402.png)
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
説明
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a compound with the molecular formula C36H49ClNPPd. It is also known by its synonyms, which include bis (1-adamantyl)-butylphosphane; chloropalladium (1+); 2-phenylaniline . The molecular weight of this compound is 668.6 g/mol .
Chemical Reactions Analysis
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
Physical And Chemical Properties Analysis
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a pale-yellow to yellow-brown solid . The compound has a topological polar surface area of 26 Ų .
科学的研究の応用
Synthesis and Reactivity
The complex has been synthesized and characterized, revealing its potential for stabilizing through agostic interactions. Notably, it has been shown to react with various nucleophiles, demonstrating its intermediacy in palladium-catalyzed cross-coupling reactions. These reactions include the formation of arylamine, ethers, biaryl, and stilbene, highlighting its versatility in organic synthesis (Stambuli, Bühl, & Hartwig, 2002).
Structural Characteristics
The structural properties of related arylpalladium(II) bromide complexes with di-1-adamantyl-n-butylphosphine have been investigated. These studies, including NMR and X-ray diffraction, reveal the unique conformation and arrangement of ligands in these complexes, contributing to a deeper understanding of their chemical behavior (Sergeev, Zapf, Spannenberg, & Beller, 2008).
Catalytic Applications
The complex has demonstrated significant efficiency in carbonylation reactions of aryl and heteroaryl bromides, offering high yields at low catalyst loadings. This showcases its utility in the formation of various benzoic acid derivatives, an essential process in organic and medicinal chemistry (Neumann et al., 2006).
Reductive Carbonylation
In reductive carbonylation of aryl and vinyl halides, this palladium complex proves to be highly efficient. It facilitates the formation of aromatic aldehydes and α,β-unsaturated aldehydes with good yield and selectivity, underlining its potential in fine chemical synthesis (Brennfuehrer et al., 2007).
Arylation of Heterocycles
The complex is effective in the arylation of electron-rich heterocycles, demonstrating its utility in the synthesis of complex organic compounds like phenylisobutylthiazole. Such reactions are critical in developing pharmaceuticals and agrochemicals (Lazareva, Chiong, & Daugulis, 2009).
Catalyst Development
The palladium complex with this ligand has been used to improve the yields in the catalytic amination of aryl chlorides. This improvement is especially notable in coupling reactions with hindered amines and congested aryl chlorides, which are challenging substrates in catalysis (Ehrentraut, Zapf, & Beller, 2002).
特性
IUPAC Name |
bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJIULTPCUPFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) | |
CAS RN |
1375477-29-4 | |
| Record name | 1375477-29-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



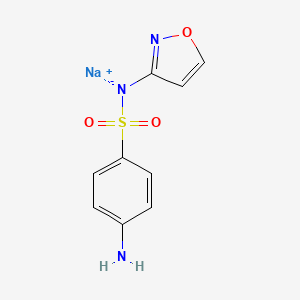
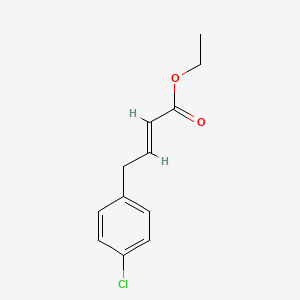
![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)
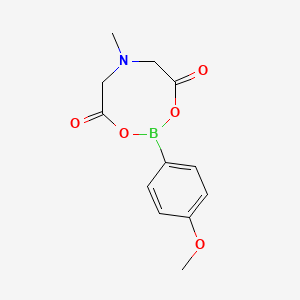
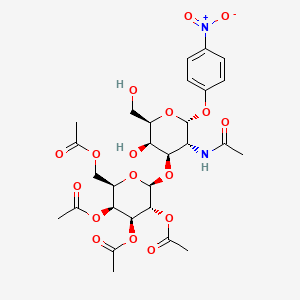
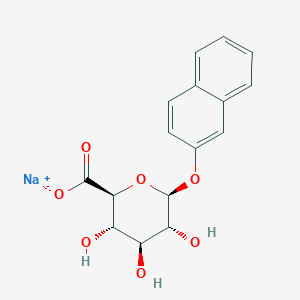
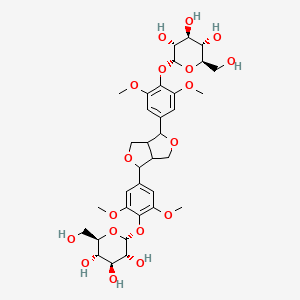
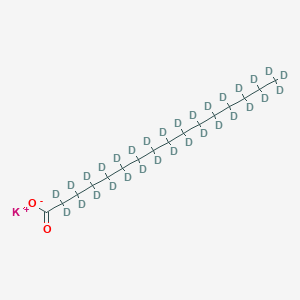
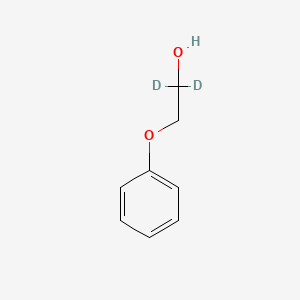
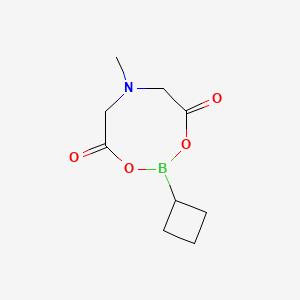
![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
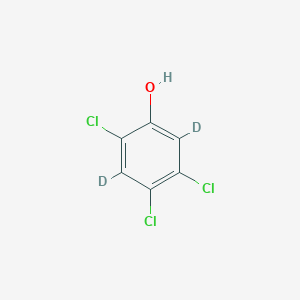
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
